![molecular formula C20H18N2O5 B2693433 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide CAS No. 954591-03-8](/img/structure/B2693433.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the oxazolidinone and acrylamide functionalities.
Halogenation: The benzo[d][1,3]dioxole derivative is halogenated using reagents like bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: The halogenated intermediate reacts with an oxazolidinone derivative under basic conditions to form the desired intermediate.
Coupling Reaction: The intermediate undergoes a coupling reaction with an acrylamide derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the acrylamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amine derivatives.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a candidate for the development of enzyme inhibitors for therapeutic purposes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(methyl)acrylamide: Lacks the oxazolidinone ring, making it less versatile in interactions.
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-methyl)acrylamide): Similar structure but with different substituents, leading to different reactivity and applications.
Uniqueness
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, oxazolidinone ring, and acrylamide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(9-7-14-6-8-17-18(10-14)26-13-25-17)21-11-16-12-22(20(24)27-16)15-4-2-1-3-5-15/h1-10,16H,11-13H2,(H,21,23)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFJSNJDYMZSTF-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
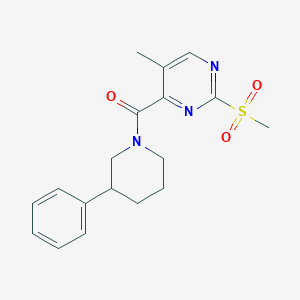
![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)
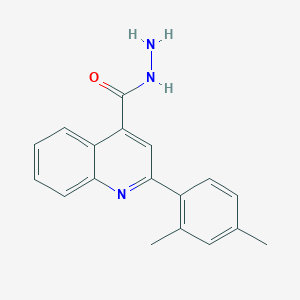

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)

![1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2693359.png)
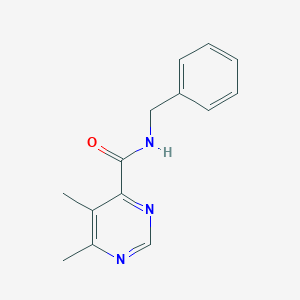
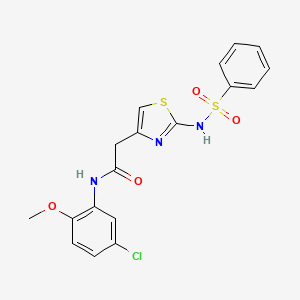
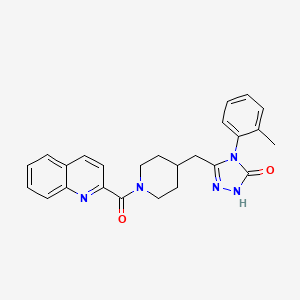

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)
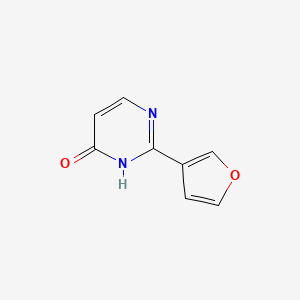
![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)
